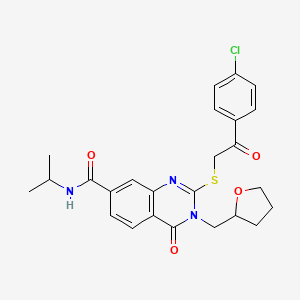

2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-N-isopropyl-4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydroquinazoline-7-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-oxo-3-(oxolan-2-ylmethyl)-N-propan-2-ylquinazoline-7-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26ClN3O4S/c1-15(2)27-23(31)17-7-10-20-21(12-17)28-25(29(24(20)32)13-19-4-3-11-33-19)34-14-22(30)16-5-8-18(26)9-6-16/h5-10,12,15,19H,3-4,11,13-14H2,1-2H3,(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGKPZNJRVYVHCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)Cl)CC4CCCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-N-isopropyl-4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydroquinazoline-7-carboxamide belongs to the class of dihydroquinazolinones, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 492.6 g/mol. The presence of various functional groups such as thioether and carbonyl moieties contributes to its bioactivity.

| Property | Value |

|---|---|

| Molecular Formula | C25H28N6O3S |

| Molecular Weight | 492.6 g/mol |

| CAS Number | 1105220-92-5 |

Antimicrobial Activity

Research indicates that compounds similar to this quinazoline derivative exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with a 4-chlorophenyl group possess moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, with IC50 values indicating effective inhibition at low concentrations .

Anticancer Potential

Dihydroquinazolinones have been investigated for their anticancer activities. A related study highlighted that certain derivatives demonstrated potent cytotoxicity against various cancer cell lines, suggesting that the incorporation of specific substituents could enhance their therapeutic efficacy .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been noted. Specifically, it may inhibit acetylcholinesterase (AChE), which is crucial in treating neurodegenerative diseases such as Alzheimer's. Compounds from this class showed strong inhibitory activity with IC50 values significantly lower than standard drugs .

While detailed mechanisms for this specific compound remain largely unexplored due to limited literature, similar compounds have been shown to interact with biological targets through hydrogen bonding and hydrophobic interactions, influencing enzyme activity and receptor binding .

Case Studies

- Antibacterial Screening : In a comparative study involving various synthesized compounds, it was found that those containing the thioether linkage exhibited enhanced antibacterial properties compared to their non-thioether counterparts. The study provided IC50 values ranging from 1.13 µM to 6.28 µM against Bacillus subtilis, indicating strong activity .

- Cytotoxicity Tests : A series of derivatives were tested against different cancer cell lines, revealing that modifications in the side chains significantly affected cytotoxicity levels. The most active compounds showed IC50 values in the nanomolar range, suggesting high potency .

Scientific Research Applications

Molecular Formula

The molecular formula for this compound is , with a molecular weight of approximately 413.93 g/mol.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of dihydroquinazoline derivatives. The presence of electron-withdrawing groups, such as the 4-chlorophenyl group in this compound, has been associated with enhanced cytotoxic activity against various cancer cell lines. For instance, compounds with similar structures have demonstrated significant inhibition of tumor growth in vitro and in vivo models, suggesting that this compound may also exhibit similar effects .

Antimicrobial Properties

Compounds in the dihydroquinazoline class have shown promising antimicrobial activity. Research indicates that modifications to the quinazoline scaffold can lead to enhanced efficacy against both Gram-positive and Gram-negative bacteria. The thioether linkage in this compound may contribute to its ability to disrupt bacterial cell membranes, leading to increased antimicrobial potency .

Neuroprotective Effects

There is emerging evidence that certain dihydroquinazoline derivatives possess neuroprotective effects. These compounds may modulate neurotransmitter systems or exhibit antioxidant properties, potentially offering therapeutic benefits in neurodegenerative diseases. The specific mechanisms through which this compound exerts neuroprotective effects warrant further investigation .

Enzyme Inhibition

The structural features of this compound suggest potential as an enzyme inhibitor. Dihydroquinazolines have been studied for their ability to inhibit enzymes involved in cancer progression and microbial resistance. This compound may target specific enzymes, disrupting their function and contributing to its therapeutic effects .

Study 1: Anticancer Activity

A study investigated the anticancer effects of a series of dihydroquinazoline derivatives, including compounds structurally related to the target compound. Results indicated that these derivatives exhibited IC50 values in the low micromolar range against several cancer cell lines, demonstrating significant promise for further development .

Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, derivatives similar to the target compound were tested against common pathogens. The results showed that certain modifications led to enhanced activity compared to standard antibiotics, suggesting that this class of compounds could be developed into new antimicrobial agents .

Q & A

Q. What are the key considerations in designing synthetic routes for this compound?

Synthetic route design requires evaluating reaction efficiency, regioselectivity, and stability of intermediates. Flow chemistry (e.g., Omura-Sharma-Swern oxidation) improves reproducibility and scalability by enabling precise control over reaction parameters like temperature and residence time . Controlled copolymerization strategies (e.g., using CMDA and DMDAAC monomers) can optimize stepwise assembly of complex heterocyclic frameworks, while Design of Experiments (DoE) methodologies systematically identify critical variables (e.g., catalyst loading, solvent polarity) to minimize side reactions .

Q. How is the molecular structure validated after synthesis?

Single-crystal X-ray diffraction is the gold standard for confirming molecular geometry and stereochemistry. For example, studies on analogous 1,4-dihydropyridines and thieno[2,3-b]pyridines used X-ray data (R factor ≤ 0.049) to resolve bond lengths and angles, ensuring alignment with computational models (e.g., DFT) . Complementary techniques like NMR (1H/13C) and HRMS validate purity and functional group integrity.

Q. What safety protocols are critical for handling this compound?

Refer to hazard profiles of structurally related benzodiazepines and thiazolidinones. Key measures include:

- Use of fume hoods and PPE (gloves, goggles) to prevent inhalation/skin contact .

- Immediate decontamination with soap/water for dermal exposure and artificial respiration if inhaled .

- Storage in inert atmospheres (argon) to avoid oxidative degradation of the tetrahydrofuran and quinazoline moieties .

Advanced Research Questions

Q. How can heuristic algorithms optimize reaction conditions for higher yields?

Bayesian optimization outperforms traditional trial-and-error by modeling multidimensional parameter spaces (e.g., temperature, pH, stoichiometry). For example, studies on polycationic dye-fixatives achieved 20–30% yield improvements by integrating machine learning with DoE to prioritize high-impact variables (e.g., initiator concentration in radical copolymerization) . Flow chemistry systems further enhance optimization by enabling real-time adjustments via closed-loop feedback .

Q. How should researchers resolve contradictions in reported bioactivity data?

Conduct systematic Structure-Activity Relationship (SAR) studies to isolate substituent effects. For instance:

- Compare the 4-chlorophenyl group in this compound to bromo/methoxy analogs (e.g., 6-{[2-(4-bromophenyl)-2-oxoethyl]thio} derivatives) to assess electrophilic reactivity .

- Validate target engagement using in vitro kinase assays or receptor-binding studies, controlling for assay conditions (e.g., ATP concentration in enzymatic screens) .

Q. What methodologies are recommended for pharmacological profiling?

Prioritize in vitro models mimicking disease-relevant pathways:

- Kinase inhibition : Use fluorescence polarization assays with purified enzymes (e.g., EGFR, VEGFR2) to quantify IC50 values .

- Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, comparing results to structurally related fentanyl carboxamides (e.g., tetrahydrofentanyl derivatives) .

- Metabolic stability : Assess hepatic clearance using microsomal incubation (human/rat liver S9 fractions) to identify labile sites (e.g., tetrahydrofuran ring oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.